molecular formula C12H23BO2 B6206046 2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2204289-33-6

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6206046
CAS RN: 2204289-33-6
M. Wt: 210.1
InChI Key:
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Description

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 2-ethyl-4,5-di-t-butyl-1,3-dioxolane) is a boronic ester that has been used in various scientific applications due to its ability to act as a catalyst in chemical reactions. It has been studied extensively in the fields of organic synthesis, biochemistry, and materials science. This article will discuss the synthesis method of 2-ethyl-4,5-di-t-butyl-1,3-dioxolane, its mechanism of action, and its biochemical and physiological effects. In addition, the advantages and limitations for lab experiments will be discussed, along with potential future directions.

Scientific Research Applications

2-ethyl-4,5-di-t-butyl-1,3-dioxolane has been used in a variety of scientific research applications due to its ability to act as a catalyst in chemical reactions. It has been used in organic synthesis, biochemistry, and materials science. For example, it has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers and in the synthesis of dyes and pigments.

Mechanism of Action

2-ethyl-4,5-di-t-butyl-1,3-dioxolane acts as a Lewis acid catalyst in a variety of chemical reactions. It acts as a proton donor in acid-catalyzed reactions and as an electron-pair acceptor in base-catalyzed reactions. It can also act as a Brønsted-Lowry acid in certain reactions. In addition, it can act as a nucleophile in nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-ethyl-4,5-di-t-butyl-1,3-dioxolane has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and can protect cells from oxidative damage. It has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-ethyl-4,5-di-t-butyl-1,3-dioxolane is a relatively safe and easy-to-use reagent in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be purchased in bulk. However, it is important to note that it is a strong acid and can cause skin and eye irritation if not handled properly.

Future Directions

Due to its potential applications in organic synthesis, biochemistry, and materials science, there are a number of potential future directions for research involving 2-ethyl-4,5-di-t-butyl-1,3-dioxolane. These include further investigation into its potential antioxidant, anti-inflammatory, and anti-cancer effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. Additionally, further research could be conducted into its potential applications in the synthesis of polymers, dyes, and pigments. Finally, further investigation could be conducted into its potential applications in other areas, such as catalysis and drug delivery.

Synthesis Methods

2-ethyl-4,5-di-t-butyl-1,3-dioxolane can be synthesized using a variety of methods. The most common method is the reaction of 2-ethyl-1-butene with t-butyl hypochlorite in a 1:1 molar ratio in an aprotic solvent such as THF. The reaction is typically carried out at room temperature and the resulting product is a mixture of the desired boronic ester and an undesired byproduct. The byproduct can be removed by distillation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-ethylbut-1-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2-ethylbut-1-en-1-ol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Add 2-ethylbut-1-en-1-ol to a reaction flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

2204289-33-6

Molecular Formula

C12H23BO2

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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